molecular formula C10H12N2O B13617997 2-amino-2-(1H-indol-6-yl)ethan-1-ol

2-amino-2-(1H-indol-6-yl)ethan-1-ol

Cat. No.: B13617997
M. Wt: 176.21 g/mol
InChI Key: RJTLGPNHQLEIKH-UHFFFAOYSA-N
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Description

2-amino-2-(1H-indol-6-yl)ethan-1-ol is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-indol-6-yl)ethan-1-ol typically involves the construction of the indole ring followed by the introduction of the amino and hydroxyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-indol-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(1H-indol-6-yl)ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-indol-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1H-indol-5-yl)ethan-1-ol
  • 2-(1H-Indol-3-yl)ethan-1-ol
  • 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one

Uniqueness

2-amino-2-(1H-indol-6-yl)ethan-1-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups provides additional versatility in chemical synthesis and potential interactions with biological targets .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-2-(1H-indol-6-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2

InChI Key

RJTLGPNHQLEIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(CO)N

Origin of Product

United States

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